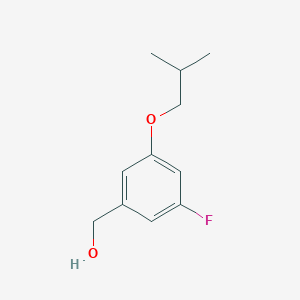

3-iso-Butoxy-5-fluorobenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-iso-Butoxy-5-fluorobenzyl alcohol is an organic compound with the molecular formula C11H15FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom and an iso-butoxy group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-5-fluorobenzyl alcohol typically involves the reaction of 3-fluorobenzyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 3-iso-Butoxy-5-fluorobenzaldehyde or 3-iso-Butoxy-5-fluorobenzoic acid.

Reduction: 3-iso-Butoxy-5-fluorotoluene.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-iso-Butoxy-5-fluorobenzyl alcohol is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. The iso-butoxy group provides steric hindrance, influencing the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 3-Fluorobenzyl alcohol

- 3-Iodo-benzyl alcohol

- 3-Chloro-benzyl alcohol

Uniqueness

3-iso-Butoxy-5-fluorobenzyl alcohol is unique due to the presence of both the iso-butoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it more reactive and selective in various reactions compared to its analogs .

Biological Activity

3-iso-Butoxy-5-fluorobenzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of 5-fluorobenzyl alcohol with isobutyl bromide in the presence of a base. The resulting compound features a fluorine atom, which can enhance its biological activity by influencing the compound's lipophilicity and receptor binding properties.

1. Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on various biological targets:

- Serotonin Receptor Modulation : The compound has been evaluated for its ability to inhibit the serotonin receptor subtype 5HT2A. In vitro assays demonstrated significant inhibition, with an IC50 value indicating effective receptor antagonism . This action suggests potential applications in treating conditions like anxiety and depression.

- Liver Metabolism : In vivo studies showed that this compound improved glucose tolerance in high-fat diet-fed mice, suggesting a role in modulating hepatic lipid metabolism . The compound also reduced liver weight and alleviated hepatic steatosis, indicating its potential as a therapeutic agent for fatty liver disease.

2. Cytotoxicity and Selectivity

The cytotoxic effects were assessed using various mammalian cell lines, revealing that this compound exhibited low cytotoxicity even at higher concentrations (IC50 values ranging from 18.2 µM to 64.0 µM across different cell lines) . Importantly, it showed selective inhibition of the targeted serotonin receptor without significant off-target effects on other receptors.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The compound's fluorine substitution enhances its binding affinity to the serotonin receptor, facilitating effective modulation of neurotransmitter systems .

- Metabolic Pathways : By influencing pathways related to lipid metabolism and glucose homeostasis, the compound demonstrates potential as an anti-diabetic agent. It appears to act by enhancing insulin sensitivity and reducing lipid accumulation in liver tissues .

Case Study 1: Serotonin Receptor Antagonism

In a controlled study involving animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The observed effects correlated with decreased activation of the 5HT2A receptor, validating its role as a serotonin antagonist .

Case Study 2: Hepatic Effects

Another study focused on the impact of this compound on metabolic health in mice. Results indicated that treatment led to marked improvements in liver function tests and histological assessments of liver tissue, demonstrating reduced steatosis and inflammation .

Data Tables

| Parameter | Value |

|---|---|

| IC50 (5HT2A Inhibition) | 8.35 nM |

| Cytotoxicity (VERO) | IC50: 54.7 µM |

| Liver Microsomal Stability | Human: 89% after 30 min |

| Glucose Tolerance Improvement | Significant in HFD-fed mice |

Properties

CAS No. |

1443309-47-4 |

|---|---|

Molecular Formula |

C11H15FO2 |

Molecular Weight |

198.23 g/mol |

IUPAC Name |

[3-fluoro-5-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-5,8,13H,6-7H2,1-2H3 |

InChI Key |

RNZVARNNJZSBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.